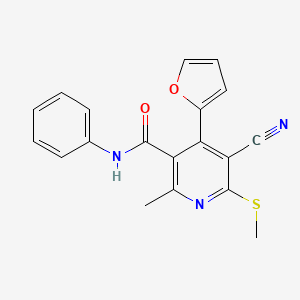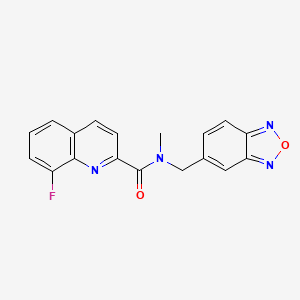
5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally complex molecules often involves multistep reactions, starting from simpler precursors. For example, Nomura et al. (1986) described the synthesis of related furan derivatives through the reaction of lithiated intermediates with substituted furfuralacetones, followed by O-methylation. This methodology suggests a possible approach for synthesizing compounds like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide by adjusting the starting materials and reaction conditions to introduce the desired functional groups (Nomura, Okazaki, Hori, & Yoshii, 1986).
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their reactivity, physical properties, and potential applications. X-ray crystallography and NMR spectroscopy are common techniques for elucidating structures. Dyachenko and Chernega (2006) utilized X-ray crystallography to study a related pyridine-thione compound, revealing detailed molecular geometry that can provide insights into the structural aspects of similar nicotinamide derivatives (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Chemical properties of a compound dictate its behavior in reactions. The presence of functional groups such as cyano, furyl, methylthio, and phenylnicotinamide in a molecule like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide suggests it might undergo nucleophilic substitution, addition reactions, or serve as a ligand in coordination complexes. Research by Burgaz et al. (2007) on similar furyl compounds explored oxidative cyclization reactions, highlighting the reactivity of furyl groups in complex molecule synthesis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. Sobechko et al. (2017) investigated the thermodynamic properties of closely related compounds, providing insights into solubility and enthalpy changes that could be relevant for understanding the physical properties of 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide (Sobechko, Chetverzhuk, Horak, Serheyev, Kochubei, & Velychkivska, 2017).
科学的研究の応用
Synthesis and Chemical Reactions
Chemical synthesis involving furyl compounds is a significant area of study. For instance, the annulation of cyanophthalide with alkoxy-furyl compounds has been utilized for synthesizing naphthopyrano-γ-lactone, demonstrating a method that could potentially be applied or adapted for the synthesis or functionalization of similar compounds (Nomura et al., 1986). Similarly, oxidative cyclization techniques have been employed to create cyano dihydrofuran carboxamides from oxopropanenitriles, showcasing a reaction pathway that might be relevant for the functionalization or synthesis of the target compound (Burgaz et al., 2007).
Catalytic Applications
The synthesis and characterization of metallocene compounds, including those with furyl substitutions, have shown potential catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic and structural features, which might hint at the utility of related furyl compounds in catalysis or material science applications (Dreier et al., 2001).
Material Science and Liquid Crystalline Properties
Research into the synthesis and structure of mesomorphic cyano-pyridines has revealed the potential of furyl and related compounds in the development of liquid-crystalline materials, which could be applicable to display technologies or advanced materials design (Pavlyuchenko et al., 1980).
Thermodynamic and Physical Properties
Studies on the thermodynamic properties of cyano and furyl-substituted compounds provide valuable data for understanding the physical and chemical behavior of these molecules, which is crucial for their application in various scientific fields (Sobechko et al., 2017).
特性
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-16(18(23)22-13-7-4-3-5-8-13)17(15-9-6-10-24-15)14(11-20)19(21-12)25-2/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKLGCRRTODTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-furan-2-yl-2-methyl-6-methylsulfanyl-N-phenyl-nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)
![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)
